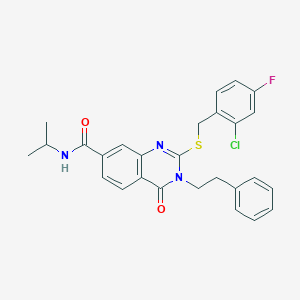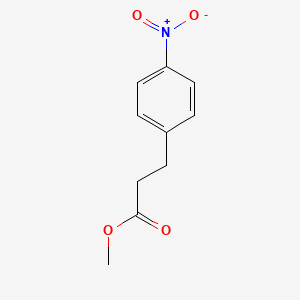![molecular formula C17H19NO B2432392 2-[(E)-3-methylbutylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 866149-06-6](/img/structure/B2432392.png)
2-[(E)-3-methylbutylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used could include X-ray crystallography, NMR spectroscopy, etc .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions, its role as a reactant or a product, its stability, etc .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (reactivity, stability, etc.) .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions : Martin and Prasad (2007) explored the reactions of methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates, leading to the formation of isoxazolo and pyrazolo fused carbazoles. They proposed plausible mechanisms for these reactions, highlighting the compound's utility in synthesizing diverse chemical structures Martin & Prasad, 2007.
Biological Activity : Research by Surendiran, Balasubramanian, and Sivaraj (2008) described the synthesis of isoxazolyl and pyrazolyl 2,3,4,9 tetrahydro-1H-carbazoles, which were then tested for their antibacterial and antifungal activities. This illustrates the potential biomedical applications of the compound Surendiran, Balasubramanian, & Sivaraj, 2008.
Antitumor Properties : Murali, Sparkes, and Prasad (2017) studied the synthesis of novel hetero annulated carbazoles from 2,3,4,9-tetrahydro-1H-carbazol-1-one and evaluated their in vitro antitumor activity. Their findings suggested that specific derivatives could be effective therapeutic agents against cancer cell proliferation Murali, Sparkes, & Prasad, 2017.
Anticancer Activity : A study by Chaudhary and Chaudhary (2016) synthesized 2,3,4,9-tetrahydro-1H-carbazole derivatives and evaluated their anticancer activity. They used the MTT assay against the A-549 cell line to demonstrate the compound's potential in cancer treatment Chaudhary & Chaudhary, 2016.
Photophysical Properties : Ghosh, Mitra, Saha, and Basu (2013) synthesized two fluorophores derived from 2,3,4,9-tetrahydro-1H-carbazol-1-one. They conducted a comprehensive photophysical characterization, revealing how the compound's derivatives react to different solvents and solvent mixtures, indicating potential applications in material science Ghosh, Mitra, Saha, & Basu, 2013.
Antibiofilm Activity : Sathiyachandran, Jayamanoharan, Nesterov, and Prasad (2019) synthesized (E)-2-benzylideno-(Z)-carbazolylideno cyanoacetamides and tested them as antibiofilm inhibitors. They found specific derivatives to be highly effective against antibiotic-resistant pathogens, demonstrating another medical application of the compound Sathiyachandran, Jayamanoharan, Nesterov, & Prasad, 2019.
Corrosion Inhibition : Nwankwo, Olasunkanmi, and Ebenso (2018) investigated carbazole derivatives, including 2,3,4,9-tetrahydro-1H-carbazole, as anticorrosion agents for mild steel in various environments. Their findings support the potential use of these derivatives in industrial applications Nwankwo, Olasunkanmi, & Ebenso, 2018.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2E)-2-(3-methylbutylidene)-4,9-dihydro-3H-carbazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-11(2)7-8-12-9-10-14-13-5-3-4-6-15(13)18-16(14)17(12)19/h3-6,8,11,18H,7,9-10H2,1-2H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSNLUJNFAGPHK-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=C1CCC2=C(C1=O)NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C=C/1\CCC2=C(C1=O)NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-3-methylbutylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

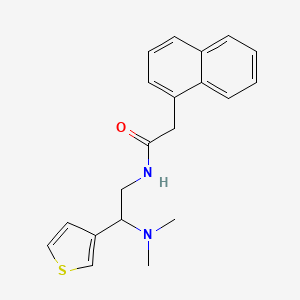
![4-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}pyrimidin-2-amine](/img/structure/B2432311.png)
![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2432314.png)
![Methyl 2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2432316.png)
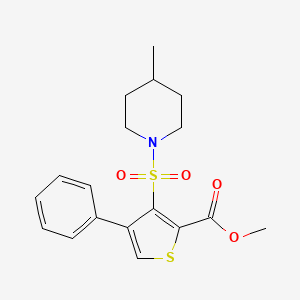
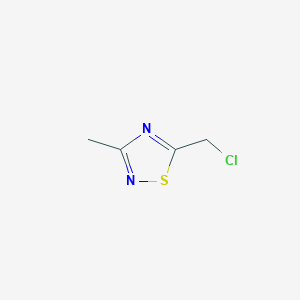

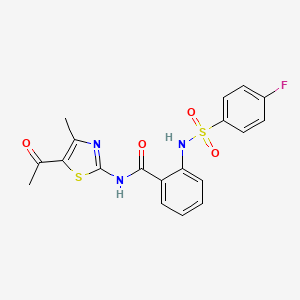
![Tert-butyl (4aS,7aS)-1-carbonochloridoyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B2432325.png)
![2-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2432327.png)
![N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2432328.png)

